molecular formula C7H14O B6236757 (3R)-hept-6-en-3-ol CAS No. 148021-76-5

(3R)-hept-6-en-3-ol

Cat. No.: B6236757
CAS No.: 148021-76-5
M. Wt: 114.2
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Description

(3R)-hept-6-en-3-ol is a chiral secondary alcohol with a seven-carbon chain featuring a hydroxyl group at the third carbon and a double bond between the sixth and seventh carbons. Its molecular formula is C₇H₁₄O, with a molecular weight of 114.19 g/mol and a CAS number of 19781-77-2 . The compound’s SMILES notation (CCC(O)CCC=C) highlights its structure: a hydroxyl group at C3 and a terminal double bond at C6–C7 . This compound is commercially available as a building block for organic synthesis, with applications in catalysis and stereoselective reactions .

Key physical properties include its liquid state at room temperature and a density that remains uncharacterized in available literature. The compound’s stereochemistry (3R configuration) is critical for its reactivity, particularly in enantioselective transformations such as microbial reductions or epoxidations .

Properties

CAS No.

148021-76-5

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroboration-Oxidation: One common method to synthesize (3R)-hept-6-en-3-ol involves the hydroboration-oxidation of hept-6-en-1-ol. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Asymmetric Reduction: Another method involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the selective formation of the (3R)-enantiomer.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of hept-6-en-3-one using alcohol dehydrogenases is a common approach in the industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-hept-6-en-3-ol can undergo oxidation to form hept-6-en-3-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to hept-6-en-3-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form hept-6-en-3-yl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Hept-6-en-3-one

    Reduction: Hept-6-en-3-amine

    Substitution: Hept-6-en-3-yl chloride

Scientific Research Applications

Chemistry: (3R)-hept-6-en-3-ol is used as a chiral building block in the synthesis of various complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.

Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions and chiral recognition processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavors and as a solvent in various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-hept-6-en-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the molecule can participate in various chemical reactions, contributing to its reactivity and functionality.

Comparison with Similar Compounds

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol (CAS 1083195-05-4)

  • Structure : Features two 4-hydroxyphenyl groups at C1 and C7, linked by a hept-6-en-3-ol backbone.
  • Molecular Weight : 314.38 g/mol (C₁₉H₂₂O₄ ) .
  • Synthesis : Synthesized via Wittig olefination, hydrolytic kinetic resolution, and olefin cross-metathesis, emphasizing stereoselectivity .
  • Applications: Exhibits bioactivity in natural product research (e.g., anti-inflammatory or anticancer properties) due to its phenolic groups .

Comparison: Unlike (3R)-hept-6-en-3-ol, this diarylheptanoid’s bulky aromatic substituents enhance its hydrophobicity and biological activity. Its synthesis is more complex, requiring multiple steps to achieve stereochemical purity .

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)hept-6-en-3-ol (CAS 1206788-61-5)

  • Structure : Contains a 3,4-dihydroxyphenyl group at C1 and a 4-hydroxyphenyl group at C6.
  • Molecular Weight : 314.38 g/mol (C₁₉H₂₂O₄ ) .
  • Applications: Used in life sciences research, particularly in studying polyphenol-mediated pathways .

Comparison : The additional hydroxyl groups on the phenyl rings increase hydrogen-bonding capacity, altering solubility and reactivity compared to this compound.

Saturated and Branched Alcohols

6-Methylheptan-3-ol (CAS 18720-66-6)

  • Structure : A saturated alcohol with a methyl branch at C6.
  • Molecular Weight : 130.23 g/mol (C₈H₁₈O ) .
  • Properties : Lacks the double bond, resulting in higher boiling points and reduced reactivity in oxidation or epoxidation .

Comparison : The absence of a double bond simplifies synthesis (e.g., hydrogenation of this compound) but limits utility in conjugation-dependent reactions.

Epoxidized Derivatives

(+)-(3R,4S,5S)-4,5-Epoxy-4-(p-tolylsulfonyl)hepta-1,6-dien-3-ol

  • Structure : Contains an epoxide at C4–C5 and a sulfonyl group.
  • Synthesis : Derived from VO(acac)₂-catalyzed epoxidation of α-hydroxy dienyl precursors .
  • Applications: Serves as an intermediate in synthesizing polyoxygenated terpenoids .

Comparison : The epoxide and sulfonyl groups introduce steric and electronic effects absent in this compound, enabling regioselective ring-opening reactions.

Microbial Reduction Products

(2R,3R)-1,2-(Cyclohexylidenedioxy)hept-6-en-3-ol

  • Structure : Includes a cyclohexylidene-protected diol system.
  • Synthesis : Produced via microbial reduction by Absidia coerulea AM 93, achieving >99% enantiomeric excess .

Comparison : Highlights the role of biocatalysis in accessing chiral centers, a strategy applicable to this compound synthesis.

Comparative Data Tables

Table 1: Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₁₄O 114.19 19781-77-2 Terminal double bond, 3R configuration
1,7-Bis(4-hydroxyphenyl)hept-6-en-3-ol C₁₉H₂₂O₄ 314.38 1083195-05-4 Diaryl substituents, bioactive
6-Methylheptan-3-ol C₈H₁₈O 130.23 18720-66-6 Saturated, branched

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